Benzylmagnesium chloride
Overview
Description
Benzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. It is typically prepared from organic halides and magnesium metal in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). These reagents are highly reactive and can be used to form carbon-carbon bonds, making them valuable tools in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of benzylmagnesium chloride and related compounds has been explored in various studies. For instance, p- and m-Vinylbenzylmagnesium chlorides (VBzMgCl) were prepared from chloromethylstyrenes and used as initiators in polymerizations . Additionally, the synthesis of functionalized diarylmethanes via a copper-catalyzed cross-coupling of arylmagnesium reagents with benzylic phosphates demonstrates the utility of benzylmagnesium chloride in forming new carbon-carbon bonds . The reaction of di-µ-methylene-bis(pentamethylcyclopentadienyl)-dirhodium(IV) complexes with benzylmagnesium chloride further illustrates its reactivity in organometallic chemistry .
Molecular Structure Analysis
While the specific molecular structure of benzylmagnesium chloride is not detailed in the provided papers, the structure of related complexes can provide insight. For example, the X-ray crystallographic characterization of complexes with bipyridyl ligands and palladium(II) chloride reveals the coordination environment and geometry around metal centers, which is relevant to understanding the behavior of organomagnesium compounds .
Chemical Reactions Analysis
Benzylmagnesium chloride participates in various chemical reactions. It has been shown to add to olefins in an apolar reaction medium, forming 1,1-adducts with mono-olefins and derivatives with butadiene as 1,3-adducts . The reactivity of borylmagnesium with benzaldehyde to form benzoylborane is another example of its use in synthesizing acylboranes . Furthermore, the copper-mediated cross-coupling of functionalized arylmagnesium reagents with functionalized alkyl and benzylic halides demonstrates the versatility of benzylmagnesium chloride in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylmagnesium chloride are not explicitly discussed in the provided papers. However, it can be inferred that, like other Grignard reagents, it is sensitive to moisture and air, requiring anhydrous conditions for stability and reactivity. The solvent used for its preparation and reactions, such as diethyl ether or THF, can influence its reactivity and the outcome of the reactions it is involved in .
Scientific Research Applications
1. Ultrafast Grignard Addition Reactions
Benzylmagnesium chloride is involved in ultrafast Grignard addition reactions to carbonyl compounds. The presence of water and protic reagents doesn't significantly hinder these reactions, demonstrating its robustness in various chemical environments (Osztrovszky, Holm, & Madsen, 2010).
2. Synthesis of Functionalized Heterocycles
Benzylmagnesium chloride is a key component in the synthesis of polyfunctional benzimidazoles and indoles. It acts on nitroarenes to produce functionalized heterocycles, contributing to the development of novel compounds in organic chemistry (Dohle, Staubitz, & Knochel, 2003).
3. Organochromium Complex Synthesis
Benzylmagnesium chloride reacts with chromium(III) chloride to produce organochromium complexes. These reactions depend on various factors like stoichiometry, temperature, and solvent, indicating its flexibility in organometallic synthesis (Glockling, Sneeden, Zeiss, & Bonfiglioli, 1964).
4. Reaction with Dichloropyridine
Benzylmagnesium chloride reacts with 2,6-dichloropyridine to yield specific chemical products, like 3-benzylglutarimide. This demonstrates its applicability in complex organic synthesis and the creation of unique molecular structures (Koppang, Ranade, & Gilman, 1970).
5. Macromer and Polymer Synthesis
It serves as an initiator in the polymerizations of MMA and styrene, leading to the formation of polymers with various tacticities. This use in polymer chemistry highlights its role in creating materials with specific structural and functional properties (Hatada, Nakanishi, Ute, & Kitayama, 1986).
6. Synthesis of Spiro Compounds
In the synthesis of complex spiro compounds, benzylmagnesium chloride acts on certain esters to produce cyclized products. This application is significant in the field of medicinal and synthetic organic chemistry (Markosyan, Kuroyan, & Dilanyan, 1998).
Safety And Hazards
Benzylmagnesium chloride is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer . It should be handled with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
magnesium;methanidylbenzene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZYJKGDJPHQO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884302 | |
Record name | Magnesium, chloro(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
30-50% solution in tetrahydrofuran: Clear liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzylmagnesium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20303 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Benzylmagnesium chloride | |
CAS RN |
6921-34-2 | |
Record name | Magnesium, chloro(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, chloro(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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